α4β2 nAChR Binding Affinity
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid demonstrates moderate binding affinity for the human α4β2 nAChR, a key CNS target implicated in nicotine addiction and neurological disorders. In a competitive binding assay using [3H]nicotine displacement on human SHEP1 cell membranes, the compound exhibited a Ki of 8 nM [1]. This places its affinity intermediate between the endogenous ligand nicotine (Ki = 1.05 nM) and the clinical smoking cessation agent varenicline (IC50 = 39 nM) , indicating a distinct pharmacological profile compared to both reference compounds. The compound also showed agonist activity with an EC50 of 1.20E+3 nM in a calcium flux FLIPR assay on the same cell line [1].
Nicotine Ki = 1.05 nM
Varenicline IC50 = 39 nM
| Evidence Dimension | α4β2 nAChR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8 nM |
| Comparator Or Baseline | Nicotine: Ki = 1.05 nM; Varenicline: IC50 = 39 nM (Note: Comparator data from separate studies, comparable assay conditions) |
| Quantified Difference | Target compound is ~7.6-fold less potent than nicotine and ~4.9-fold more potent than varenicline (based on Ki/IC50 ratio) |
| Conditions | Displacement of [3H]Nicotine from human α4β2 nAChR expressed in SHEP1 cell membranes, 2 hr incubation, liquid scintillation counting [1] |
Why This Matters
This quantifies the compound's suitability as a starting point for developing nAChR modulators with a different efficacy/side-effect balance compared to nicotine or varenicline.
- [1] BindingDB. BDBM50437490 (CHEMBL3037929). Available at: http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437490 (Accessed 2026-04-17). View Source
